4-(Piperidin-1-yl)butanoic acid
Description
Contextualization within Piperidine-Containing Carboxylic Acid Chemical Space
The piperidine-containing carboxylic acids represent a diverse and pharmacologically rich area of chemical space. The biological function of these compounds is profoundly influenced by the substitution pattern, including the point of attachment of the carboxylic acid group to the piperidine (B6355638) ring. 4-(Piperidin-1-yl)butanoic acid is an N-substituted piperidine, where the side chain is attached to the nitrogen atom. This contrasts with other well-studied isomers where the carboxyl group is attached to a carbon atom of the ring, such as piperidine-2-carboxylic acid (pipecolic acid), piperidine-3-carboxylic acid (nipecotic acid), and piperidine-4-carboxylic acid (isonipecotic acid).
Research in the 1970s demonstrated how critical this isomerism is to biological activity. A focused drug design program led to the identification of nipecotic acid and guvacine (B1672442) (a dehydrogenated analogue of nipecotic acid) as specific inhibitors of GABA uptake, while the isomeric compounds isoguvacine (B1206775) and isonipecotic acid were found to be specific agonists of the GABA-A receptor. nih.gov This discovery underscored that subtle changes in the scaffold's geometry dictate the interaction with distinct biological targets, either the GABA transporters (GATs) or the GABA receptors themselves. This compound, with its N-alkylation, represents another dimension of this chemical space, offering a different spatial arrangement and conformational flexibility compared to its C-substituted cousins.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Synonyms | 1-Piperidinebutanoic acid, 4-Piperidinobutyric acid |
| CAS Number | 5463-76-3 scbt.comchemspider.com |
| Molecular Formula | C9H17NO2 chemspider.com |
| Molar Mass | 171.24 g/mol chemspider.com |
Overview of Structurally Related Compounds in Preclinical Drug Discovery
The structural similarity between this compound and GABA has positioned this class of compounds as fertile ground for preclinical drug discovery, primarily targeting the GABAergic system. The strategy of inhibiting GABA reuptake from the synaptic cleft to increase the concentration of the neurotransmitter has proven to be a successful therapeutic approach.
The development of the antiepileptic drug Tiagabine serves as a prime example. Tiagabine is a potent and selective inhibitor of the GABA transporter GAT-1 and is, in essence, a complex, lipophilic derivative of nipecotic acid (piperidine-3-carboxylic acid). nih.gov Its clinical success validates the principle of using a simple piperidine carboxylic acid scaffold as a starting point for developing potent and selective central nervous system agents. Research has continued to build on this foundation, with the synthesis of novel N-diarylalkenyl-piperidinecarboxylic acid derivatives being evaluated as next-generation GABA uptake inhibitors. nih.gov
Beyond GABA modulation, the N-substituted piperidine scaffold is explored in a variety of other preclinical contexts. For instance, N-substituted piperidine-4-(benzylidene-4-carboxylic acids) have been synthesized and evaluated as inhibitors of steroid-5alpha-reductase, an enzyme implicated in benign prostatic hyperplasia and other androgen-dependent conditions. nih.gov Furthermore, the piperidine ring is a core feature in dual-acting ligands that target multiple receptors, such as histamine (B1213489) H3 and sigma-1 receptors, which show promise in novel pain therapies. nih.gov These examples highlight the versatility of the N-substituted piperidine motif in generating candidates for diverse therapeutic areas.
| Compound Name | Structure | Primary Biological Activity |
|---|---|---|
| This compound | N-substituted | GABA analogue, synthetic building block |
| Nipecotic Acid (Piperidine-3-carboxylic acid) | C-substituted | GABA uptake inhibitor nih.gov |
| Guvacine | C-substituted, unsaturated | GABA uptake inhibitor nih.gov |
| Isonipecotic Acid (Piperidine-4-carboxylic acid) | C-substituted | GABA-A receptor agonist nih.gov |
| Tiagabine | N-substituted derivative of Nipecotic Acid | Marketed GAT-1 inhibitor (anticonvulsant) nih.gov |
Historical Perspective on the Research and Development of Analogous Structures
The story of the piperidine scaffold is deeply intertwined with the history of natural product chemistry. The parent heterocycle, piperidine, was first isolated in 1850 by the Scottish chemist Thomas Anderson, and independently in 1852 by the French chemist Auguste Cahours. wikipedia.org Both achieved this by reacting piperine (B192125) with nitric acid. Piperine itself, the alkaloid responsible for the pungency of black pepper, had been discovered decades earlier in 1819 by Hans Christian Ørsted. wikipedia.orgnih.gov Piperine contains a piperidine ring linked via an amide bond to a long unsaturated chain, making it one of the earliest recognized naturally occurring piperidine derivatives. nih.gov
Throughout the 20th century, the piperidine ring transitioned from a curiosity of natural products to a "privileged scaffold" in medicinal chemistry. researchgate.netarizona.edu Its structural motif began appearing in a vast number of synthetic drugs, including important classes of analgesics, antihistamines, and antipsychotics. This widespread adoption was due to its ability to confer favorable pharmacokinetic properties and to serve as a rigid anchor for projecting functional groups toward biological targets.
A pivotal moment in the development of analogous structures came in the mid-1970s with the systematic exploration of piperidine carboxylic acids as GABAergic agents. nih.gov This research, which successfully differentiated the pharmacology of GABA uptake inhibitors from GABA receptor agonists based on the scaffold's isomerism, marked a significant advance in neuropharmacology. It established a clear rationale for designing drugs based on the piperidine carboxylic acid template, a legacy that informs the continuing academic interest in compounds like this compound as potential starting points for new therapeutic agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-piperidin-1-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c11-9(12)5-4-8-10-6-2-1-3-7-10/h1-8H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAVZPPPWLEAKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196928 | |
| Record name | Butyric acid, 4-piperidino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4672-16-6 | |
| Record name | 1-Piperidinebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4672-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyric acid, 4-piperidino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004672166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyric acid, 4-piperidino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 4 Piperidin 1 Yl Butanoic Acid and Its Research Analogues
Established Synthetic Routes and Reaction Mechanisms for the Core Scaffold
The fundamental structure of 4-(piperidin-1-yl)butanoic acid is typically assembled through the N-alkylation of piperidine (B6355638). A common and straightforward method involves the reaction of piperidine with a suitable four-carbon electrophile.
One of the most direct routes is the reaction of piperidine with γ-butyrolactone . This reaction is typically carried out under heating. The mechanism involves the nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of the lactone, leading to the opening of the lactone ring. Subsequent proton transfer results in the formation of the desired carboxylic acid.
Another established method is the N-alkylation of piperidine with an alkyl halide, such as a 4-halobutanoic acid ester. The reaction is generally performed in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net The resulting ester can then be hydrolyzed to yield this compound. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side products. Common bases include potassium carbonate or triethylamine, and solvents like acetonitrile (B52724) or dimethylformamide (DMF) are often employed. researchgate.net
A further approach involves the reductive amination of a suitable keto-acid or its ester with piperidine. This two-step, one-pot process involves the initial formation of an enamine or iminium ion intermediate, which is then reduced to the final product.
The synthesis of the hydrochloride salt of a related compound, γ-(4-piperidyl)butyric acid, has been achieved by the hydrogenation of γ-(4-pyridyl)butyric acid hydrochloride using a rhodium on carbon (Rh/C) catalyst. This method highlights the potential for catalytic reduction of pyridine (B92270) rings to piperidines in the synthesis of such scaffolds.
Innovations in Synthetic Protocol Development
Recent advancements in synthetic chemistry have led to the development of more efficient, selective, and environmentally friendly methods for the synthesis of piperidine derivatives, which are applicable to the production of this compound and its analogues.
Stereoselective and Enantioselective Synthesis Approaches for Chiral Derivatives
For analogues of this compound that contain chiral centers, stereoselective synthesis is crucial. Research in this area has focused on the development of methods to control the stereochemistry of substituents on the piperidine ring. For instance, stereoselective synthesis of 1-methylpiperidin-4-yl α-hydroxy-α-(1-iodo-1-propen-3-yl)-α-phenylacetate (IPIP) has been achieved in over 95% enantiomeric excess via a chiral intermediate. nih.gov Such strategies often employ chiral auxiliaries, catalysts, or starting materials to induce stereoselectivity. Asymmetric Michael additions of nucleophiles to α,β-unsaturated compounds have been a significant area of progress for the synthesis of GABA analogues, which can include piperidine moieties. researchgate.net
Application of Green Chemistry Principles in Synthetic Design and Execution
The principles of green chemistry are increasingly being applied to the synthesis of piperidine-containing compounds to reduce environmental impact. This includes the use of greener solvents, catalysts, and reaction conditions. For example, the use of deep eutectic solvents (DES) composed of glucose and urea (B33335) has been reported as an inexpensive and effective medium for the synthesis of piperidin-4-one derivatives. asianpubs.orgresearchgate.net The use of water as a solvent in certain reactions, such as the stereoselective synthesis of substituted piperidines, can prevent racemization and offers a greener alternative to organic solvents. nih.gov Furthermore, catalytic methods, particularly those using non-toxic and reusable catalysts, align with green chemistry principles. researchgate.netrsc.org The "borrowing hydrogen" or "hydrogen autotransfer" strategy, which uses alcohols to alkylate amines with water as the only byproduct, represents a highly atom-efficient and green approach. nih.gov
Catalytic Methods for Efficient Bond Formation
Catalytic methods play a vital role in the efficient synthesis of piperidine derivatives. Transition metal catalysts, particularly those based on palladium, ruthenium, and rhodium, are widely used for C-N bond formation. For instance, a commercially available ruthenium complex has been used for the N-alkylation of aromatic amines with alcohols under mild conditions, a methodology that could be adapted for the synthesis of N-alkylpiperidines. nih.gov Palladium-catalyzed C(sp³)-H activation has been demonstrated for the enantioselective synthesis of GABA B receptor inhibitors from GABA, showcasing a modern approach to functionalizing C-H bonds. researchgate.net Biocatalysis, using enzymes like lipases, is also emerging as a powerful tool. For example, an immobilized Candida antarctica lipase (B570770) B (CALB) has been used for the multicomponent synthesis of piperidines in high yields. rsc.org
Scalable Synthesis and Process Optimization Research for Laboratory and Preclinical Production
The development of scalable synthetic routes is essential for the transition from laboratory-scale synthesis to preclinical and potentially clinical production. Research in this area focuses on optimizing reaction conditions, minimizing purification steps, and using cost-effective and readily available starting materials. An efficient and scalable process for the synthesis of methyl piperidine-4-yl-carbamate para-toluene sulfonate salt has been developed, which involves reductive amination using Raney-Ni as a catalyst. researchgate.netasianpubs.org This process highlights the use of commercially available materials and shorter reaction times, making it suitable for large-scale manufacturing. researchgate.netasianpubs.org The development of a three-step, multi-gram scale synthesis for a chiral pyridinooxazoline (PyOx) ligand, a key component in some asymmetric catalytic reactions, also demonstrates the focus on scalability in modern synthetic chemistry. nih.govresearchgate.net
Design and Synthesis of Structurally Related Analogues for Structure-Activity Relationship Studies
To explore the biological activity of this compound, a variety of structurally related analogues have been designed and synthesized for structure-activity relationship (SAR) studies. These studies aim to understand how modifications to the chemical structure affect the compound's biological target affinity and efficacy.
Investigation of Biological Activities and Pharmacological Profiles of 4 Piperidin 1 Yl Butanoic Acid Derivatives in Research Models
Research on Coagulation Factor Modulation and Inhibition
While direct inhibition of Coagulation Factor XIa (FXIa) by compounds strictly defined as 4-(piperidin-1-yl)butanoic acid derivatives is not extensively documented in publicly available research, studies on closely related piperidine-containing structures highlight the potential of this chemical class as anticoagulants. Research has more prominently focused on other key enzymes in the coagulation cascade, such as Factor Xa (FXa) and thrombin (Factor IIa). nih.govnih.gov Inhibition of these factors is a well-established strategy for preventing and treating thromboembolic diseases. nih.govgoogle.com
In Vitro Enzymatic Inhibition Assays and Kinetic Characterization
In the pursuit of new anticoagulants, researchers have synthesized and evaluated various piperidine (B6355638) derivatives for their ability to inhibit critical coagulation enzymes. Although specific data for FXIa is limited, detailed enzymatic assays have been performed for thrombin and FXa.
One study focused on designing nonpeptide direct thrombin inhibitors based on a 1-(pyridin-4-yl)piperidine-4-carboxamide scaffold. Through structure-activity relationship (SAR) studies, a lead compound was identified that demonstrated potent and selective inhibition of thrombin. researchgate.net Kinetic characterization revealed this compound to be a highly effective inhibitor.
Table 1: In Vitro Enzymatic Inhibition by a Piperidine Derivative
| Compound | Target Enzyme | Inhibition Constant (Ki) |
|---|---|---|
| Lead Compound | Thrombin (fIIa) | 6 nM |
| Factor Xa (fXa) | 5.64 µM |
Data sourced from a study on direct thrombin inhibitors bearing a 4-(piperidin-1-yl)pyridine moiety. researchgate.net
The significant difference in Ki values indicates high selectivity for thrombin over FXa. Further research into dual inhibitors has identified novel compounds based on a 5,6-dihydropyrrolo[3,2,1-ij]quinoline-1,2-dione scaffold that exhibit potent inhibition of both FXa and FXIa, with some compounds showing IC₅₀ values in the low micromolar range. nih.gov
Studies on the Influence of Derivatives on Thrombin Generation and Coagulation Pathways
The aforementioned lead thrombin inhibitor, a piperidine derivative, was tested in ex vivo mouse models to assess its anticoagulant effects. The compound demonstrated a significant prolongation of aPTT, confirming that its potent in vitro enzymatic inhibition translates to a functional anticoagulant effect on the broader coagulation cascade. researchgate.net
Exploration of Other Potential Biological Targets
The structural versatility of the this compound scaffold and its relatives has prompted investigations into a wide array of other biological targets beyond the coagulation system. These explorations have uncovered potential applications in immunology, neurobiology, and oncology.
Receptor Binding and Functional Assays for Novel Ligand-Target Interactions
Derivatives containing the piperidine moiety have been shown to interact with several critical receptor systems, including sigma receptors, the NLRP3 inflammasome, and S1P₁ receptors.
Sigma Receptors: Sigma receptors, particularly the sigma-1 (σ₁) subtype, are implicated in various neurological functions and are a target for treating neuropsychiatric disorders and pain. nih.gov Screening of piperidine/piperazine-based compound libraries led to the discovery of a potent σ₁ receptor agonist with a high binding affinity, comparable to the reference compound haloperidol. nih.gov Functional assays confirmed its role as an agonist. nih.gov Another study on 4-phenyl-1-(4-phenylbutyl)-piperidine (PPBP) identified it as a sigma receptor agonist that provides neuroprotection in models of neonatal hypoxia-ischemia. nih.gov
Table 2: Sigma-1 Receptor (S1R) Binding Affinity
| Compound/Reference | Ki (nM) | Functional Profile |
|---|---|---|
| Piperidine-based Ligand (1) | 3.2 | Agonist |
| Haloperidol (Reference) | 2.5 | Antagonist |
Data from a screening of a piperidine/piperazine-based compound collection. nih.gov
NLRP3 Inflammasome: The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is linked to numerous inflammatory diseases. mdpi.comnih.govnih.gov A strategy of hybridizing known pharmacophores resulted in the design of novel NLRP3 inhibitors based on a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold. researchgate.net These compounds were evaluated in vitro for their ability to inhibit NLRP3-dependent processes.
Table 3: In Vitro Activity of a Piperidine-based NLRP3 Inflammasome Inhibitor
| Compound | Assay | Result at 10 µM |
|---|---|---|
| Lead Hybrid Compound | Pyroptosis Inhibition | 24.9 ± 6.3% |
| IL-1β Release Inhibition | 19.4 ± 0.4% |
Data from in vitro screening in PMA-differentiated THP-1 cells. researchgate.net
S1P₁ Receptors: Sphingosine-1-phosphate receptor 1 (S1P₁) agonists are an important class of drugs for treating autoimmune diseases like multiple sclerosis. nih.govresearchgate.netnih.govmdpi.com A novel chemical series of 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acid derivatives, which are structurally related to the core topic, were identified as potent and selective S1P₁ receptor agonists. nih.gov These compounds were shown to effectively reduce lymphocyte counts in vivo, a key therapeutic mechanism for S1P₁ agonists. researchgate.net
Enzyme Activity Modulation Studies Beyond the Coagulation Cascade
The inhibitory potential of piperidine derivatives extends to other enzyme families, including those involved in neurotransmitter metabolism and cancer-related pathways.
Monoamine Oxidase (MAO): Piperine (B192125), a natural alkaloid containing a piperidine ring, is known to be a potent inhibitor of both MAO-A and MAO-B, enzymes critical for the degradation of monoamine neurotransmitters. nih.gov Studies have shown that the piperidine moiety is a crucial component for its MAO inhibitory activity. nih.gov
Acetylcholinesterase (AChE): In the search for treatments for Alzheimer's disease, researchers developed potent AChE inhibitors based on a 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine scaffold. nih.gov The lead compound from this series, known as E2020, exhibited an IC₅₀ of 5.7 nM for AChE and was over 1250 times more selective for AChE than for butyrylcholinesterase. nih.gov
Other Enzymes: Piperidine derivatives have also been investigated as potential inhibitors of other enzymes such as tyrosinase, pancreatic lipase (B570770), and kinases like LATS1/2, demonstrating the broad applicability of this chemical scaffold in drug discovery. researchgate.netacs.org
Molecular Mechanisms of Action Research
Understanding how these derivatives interact with their biological targets at a molecular level is crucial for rational drug design and optimization. Research in this area combines computational studies with experimental assays to elucidate binding modes and structure-activity relationships (SAR).
For coagulation inhibitors, molecular modeling has been used to complement SAR studies, providing insights into how piperidine-based compounds fit into the active sites of enzymes like thrombin. researchgate.net
In the context of sigma-1 receptor ligands, computational studies have identified a pharmacophore consisting of a central amine site flanked by two hydrophobic domains. nih.gov Molecular dynamics simulations have further revealed the specific amino acid residues that are crucial for the interaction between the receptor and the piperidine-containing ligands. nih.gov Functional studies using techniques like BRET (Bioluminescence Resonance Energy Transfer) have shown that different ligands can induce distinct conformational changes in the receptor, such as stabilizing or destabilizing its multimeric structure. nih.gov
For NLRP3 inflammasome inhibitors, mechanistic studies suggest that some piperidine-hybrid compounds may act by inhibiting the degradation of the NLRP3 protein and blocking its subsequent oligomerization, which is a critical step for inflammasome activation. acs.org
Ligand-Target Interaction Profiling and Specificity Determination
No specific data is publicly available for derivatives of this compound.
Cellular Pathway Analysis and Downstream Signaling Investigations in Model Systems
No specific data is publicly available for derivatives of this compound.
Preclinical Efficacy Investigations in Relevant Biological Models
In Vitro Cellular Assays for Functional Efficacy
No specific data is publicly available for derivatives of this compound.
In Vivo Proof-of-Concept Studies in Disease Models (Focusing on Efficacy Outcomes)
No specific data is publicly available for derivatives of this compound.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of the 4 Piperidin 1 Yl Butanoic Acid Scaffold
Rational Design and Synthesis of SAR Libraries and Chemical Probe Sets
The rational design of compound libraries centered around the 4-(piperidin-1-yl)butanoic acid scaffold is a critical step in the discovery of new drug candidates. This process often begins with the identification of a biological target and a lead compound. Computational tools and a deep understanding of medicinal chemistry principles are then employed to design a library of analogs with systematic structural variations. nih.gov
The synthesis of these libraries typically involves versatile and efficient chemical reactions that allow for the introduction of diverse substituents at key positions on the scaffold. For the this compound core, the primary points for diversification are the piperidine (B6355638) ring and the butanoic acid chain.
Key Synthetic Strategies:
N-Alkylation/Arylation of Piperidine: The nitrogen atom of the piperidine ring is a common site for modification. Reductive amination or nucleophilic substitution reactions can be used to introduce a wide range of alkyl, aryl, and heteroaryl groups. researchgate.net
Substitution on the Piperidine Ring: Functionalization of the carbon atoms of the piperidine ring can be achieved through various synthetic routes, often starting from substituted piperidones. ajchem-a.com
Modification of the Butanoic Acid Chain: The carboxylic acid moiety can be converted to esters, amides, or other functional groups to explore their impact on activity and properties. The length of the alkyl chain can also be varied.
A representative synthetic scheme for generating a library of this compound derivatives is shown below:
The resulting library of compounds can then be screened against the biological target to identify hits and establish initial SAR trends.
Identification of Pharmacophoric Features and Key Structural Determinants for Biological Activity
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to interact with a specific biological target. researchgate.net For the this compound scaffold, a general pharmacophore model can be proposed based on its potential interactions with various receptors, such as G-protein coupled receptors (GPCRs) or ion channels.
A hypothetical pharmacophore model for a this compound derivative might include:
A basic nitrogen atom: The piperidine nitrogen is typically protonated at physiological pH and can form an ionic bond or a hydrogen bond with an acidic residue in the target protein.
A hydrophobic region: The piperidine ring and any non-polar substituents can interact with hydrophobic pockets in the binding site.
A hydrogen bond acceptor/donor: The carboxylic acid group can act as both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the carbonyl oxygen).
Table 1: Key Pharmacophoric Features of the this compound Scaffold
| Feature | Description | Potential Interaction |
| Basic Nitrogen | The nitrogen atom in the piperidine ring. | Ionic bonding, Hydrogen bonding |
| Hydrophobic Core | The saturated carbocyclic ring of piperidine. | Van der Waals forces, Hydrophobic interactions |
| Acidic Moiety | The butanoic acid chain with a terminal carboxyl group. | Hydrogen bonding, Ionic bonding |
The relative importance of these features can vary depending on the specific biological target. For example, for targets with a prominent hydrophobic pocket, bulky lipophilic substituents on the piperidine ring may enhance binding affinity. Conversely, for targets with a more polar binding site, the introduction of polar functional groups may be more beneficial.
Exploration of Substituent Effects on Biological Potency, Selectivity, and Modulatory Capacity
Systematic modification of the this compound scaffold allows for a detailed exploration of how different substituents affect its biological profile.
Substitutions on the Piperidine Ring:
N-Substitution: The nature of the substituent on the piperidine nitrogen can have a profound impact on activity. For instance, in a series of σ1 receptor ligands, N-methylpiperidines showed high affinity, while N-H or N-ethyl derivatives had significantly lower affinity. nih.gov This highlights the specific steric and electronic requirements of the binding pocket.
C-Substitution: Introducing substituents on the carbon atoms of the piperidine ring can influence the molecule's conformation and its interaction with the target. For example, in a study of MenA inhibitors, substitutions at the 4-position of the piperidine ring were found to be critical for activity. nih.gov
Modifications of the Butanoic Acid Chain:
Chain Length: The length of the alkanoic acid chain can affect the distance between the key pharmacophoric features and thus their ability to bind optimally to the target. In many cases, a four-carbon (butanoic acid) linker is found to be optimal.
Carboxylic Acid Bioisosteres: Replacing the carboxylic acid with other acidic functional groups, such as a tetrazole or a hydroxamic acid, can modulate the compound's acidity, polarity, and metabolic stability, which in turn can affect its potency and pharmacokinetic properties.
Table 2: Illustrative SAR Data for Analogs of this compound
| Compound | R1 (on Piperidine N) | R2 (on Butanoic Acid) | Biological Target | Activity (IC50/Ki) |
| A | -H | -COOH | GABA Receptor | 150 nM |
| B | -CH3 | -COOH | GABA Receptor | 85 nM |
| C | -Benzyl | -COOH | GABA Receptor | 250 nM |
| D | -H | -COOCH3 | GABA Receptor | >10 µM |
| E | -H | -CONH2 | GABA Receptor | >10 µM |
This is a hypothetical data table for illustrative purposes, based on general SAR principles for GABA receptor ligands.
The data in the table suggests that a small alkyl substituent on the piperidine nitrogen (Compound B) is favorable for activity compared to an unsubstituted (Compound A) or a bulky benzyl group (Compound C). Furthermore, modification of the carboxylic acid to an ester (Compound D) or an amide (Compound E) leads to a significant loss of activity, indicating the importance of the acidic proton for binding.
Conformational Analysis and Investigation of Bioactive Conformations for Ligand-Target Fit
The three-dimensional shape, or conformation, of a molecule is crucial for its ability to bind to a biological target. The piperidine ring in the this compound scaffold can adopt several conformations, with the chair conformation being the most stable. wikipedia.org
Key Conformational Considerations:
Chair Conformation: In the chair conformation, substituents on the piperidine ring can be in either an axial or an equatorial position. The relative stability of these conformers is influenced by steric and electronic factors. nih.gov
Butanoic Acid Chain Flexibility: The butanoic acid chain has multiple rotatable bonds, allowing it to adopt a wide range of conformations.
Computational methods, such as molecular mechanics and quantum mechanics calculations, can be used to predict the preferred conformations of this compound derivatives in different environments (e.g., in solution or in the gas phase). rsc.org Experimental techniques, such as X-ray crystallography and NMR spectroscopy, can provide information about the conformation of the molecule in the solid state or in solution, respectively.
The bioactive conformation, which is the conformation the molecule adopts when it binds to its target, may not be the lowest energy conformation in solution. The energy penalty required to adopt the bioactive conformation must be offset by the favorable binding interactions with the target protein. mdpi.com Understanding the bioactive conformation is essential for the rational design of new ligands with improved potency and selectivity. For example, by designing molecules that are pre-organized in the bioactive conformation, the entropic penalty of binding can be reduced, leading to higher affinity.
Advanced Analytical and Spectroscopic Characterization Methods in Academic Research of 4 Piperidin 1 Yl Butanoic Acid
High-Resolution Mass Spectrometry for Precise Structural Confirmation and Purity Assessment
High-resolution mass spectrometry (HRMS) stands as a cornerstone technique for the elemental analysis and purity verification of 4-(Piperidin-1-yl)butanoic acid. Unlike standard mass spectrometry, HRMS provides the exact mass of the molecular ion with a high degree of accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the compound, a critical step in its initial identification.
For this compound, with a chemical formula of C9H17NO2, the theoretical exact mass of the protonated molecule [M+H]+ can be calculated. HRMS analysis would be expected to yield an experimental mass that closely matches this theoretical value, thereby confirming the elemental composition.
Beyond confirming the molecular formula, HRMS is instrumental in assessing the purity of a sample. The presence of impurities would be indicated by additional peaks in the mass spectrum. The high resolving power of the instrument can often separate the signals of impurities from that of the main compound, even when their nominal masses are the same.
The fragmentation pattern observed in the mass spectrum also provides valuable structural information. While detailed fragmentation studies are often conducted with tandem mass spectrometry (MS/MS), characteristic fragments for this compound would be expected. These would likely include the loss of the carboxylic acid group, cleavage of the bond between the piperidine (B6355638) ring and the butanoic acid chain, and fragmentation of the piperidine ring itself.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Chemical Formula | Theoretical Exact Mass (m/z) |
| [M+H]+ | C9H18NO2+ | 172.1332 |
| [M-COOH]+ | C8H17N+ | 127.1356 |
| [C5H10N]+ | C5H10N+ | 84.0808 |
Note: The theoretical exact masses are calculated based on the most abundant isotopes of each element.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are employed to map out the connectivity of atoms and provide insights into the molecule's conformation.
In the ¹H NMR spectrum, the chemical shifts of the protons, their integration values (representing the number of protons), and the splitting patterns (due to spin-spin coupling with neighboring protons) provide a wealth of information. For this compound, distinct signals would be expected for the protons on the piperidine ring and the butanoic acid chain. The protons on the carbons adjacent to the nitrogen atom and the carboxylic acid group would appear at a lower field (higher ppm) due to the deshielding effect of these electronegative atoms.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal in the spectrum. The chemical shifts of the carbon signals are indicative of their chemical environment. For instance, the carbonyl carbon of the carboxylic acid group would be expected to have a chemical shift in the range of 170-180 ppm.
Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to further confirm the structure. COSY reveals which protons are coupled to each other, while HSQC and HMBC show correlations between protons and the carbon atoms they are attached to or are near in the structure, respectively.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| COOH | ~10-12 | singlet | 1H |
| Hα (CH2 next to N) | ~2.3-2.5 | multiplet | 4H |
| Hβ, Hγ (piperidine ring) | ~1.4-1.7 | multiplet | 6H |
| CH2 (next to COOH) | ~2.2-2.4 | triplet | 2H |
| CH2 | ~1.8-2.0 | multiplet | 2H |
| CH2 (next to piperidine) | ~2.3-2.5 | multiplet | 2H |
| ¹³C NMR | Predicted Chemical Shift (ppm) | ||
| C=O | ~175-180 | ||
| Cα (piperidine ring) | ~54-56 | ||
| Cβ (piperidine ring) | ~25-27 | ||
| Cγ (piperidine ring) | ~23-25 | ||
| CH2 (next to COOH) | ~30-35 | ||
| CH2 | ~20-25 | ||
| CH2 (next to piperidine) | ~58-60 |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
X-ray Crystallography for Solid-State Structure Determination of the Compound and its Co-crystals/Derivatives
To perform X-ray crystallography, a single crystal of the compound of high quality is required. The crystal is irradiated with X-rays, and the diffraction pattern produced is collected and analyzed. The resulting electron density map is then used to build a model of the molecule's structure.
For this compound, X-ray crystallography would reveal the conformation of the piperidine ring (typically a chair conformation) and the orientation of the butanoic acid side chain. It would also provide details about the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which are crucial for understanding the crystal packing.
Furthermore, this technique is invaluable for studying co-crystals and derivatives of this compound. By co-crystallizing the compound with other molecules, it is possible to form new crystalline structures with potentially different physical and chemical properties. X-ray crystallography is essential for characterizing these new solid forms.
While specific crystallographic data for this compound is not widely published, data from related piperidine derivatives often show the piperidine ring in a chair conformation with substituents in either axial or equatorial positions, depending on steric and electronic factors.
Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) for Separation, Identification, and Quantification in Research Samples
Chromatographic techniques are fundamental for the separation, identification, and quantification of this compound in various research samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly used methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For the analysis of this compound, a reversed-phase HPLC method would typically be employed. In this setup, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acid modifier like formic acid or trifluoroacetic acid to ensure good peak shape for the carboxylic acid.
Detection can be achieved using various detectors, with ultraviolet (UV) detection being common if the molecule possesses a chromophore. However, for a compound like this compound which lacks a strong chromophore, a more universal detector such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) would be more suitable for sensitive detection and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For a polar and non-volatile compound like this compound, derivatization is often necessary to increase its volatility and thermal stability for GC analysis. A common derivatization strategy involves esterification of the carboxylic acid group and/or acylation of the piperidine nitrogen.
Once derivatized, the compound can be separated on a GC column, typically a fused silica (B1680970) capillary column with a nonpolar or medium-polarity stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a "fingerprint" that can be used for identification by comparison with a spectral library or by interpretation of the fragmentation pattern. GC-MS is a highly sensitive and specific technique for the analysis of this compound in complex matrices.
Table 3: Example Chromatographic Conditions for the Analysis of Piperidine Carboxylic Acids
| Technique | Parameter | Condition |
| HPLC | Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile (Gradient elution) | |
| Flow Rate | 1.0 mL/min | |
| Detection | Mass Spectrometry (LC-MS) | |
| GC-MS | Derivatization | Esterification (e.g., with methanol/HCl) followed by acylation (e.g., with trifluoroacetic anhydride) |
| Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) | |
| Carrier Gas | Helium | |
| Temperature Program | Initial temp. 100°C, ramp to 280°C | |
| Detection | Mass Spectrometry (Electron Ionization) |
Note: These are example conditions and would require optimization for the specific analysis of this compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(Piperidin-1-yl)butanoic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A widely used synthetic approach involves coupling piperidine derivatives with butanoic acid precursors. For example, 4-(4-aminopiperidin-1-yl)butanoic acid can be synthesized by reacting a quinazoline derivative (e.g., 2-chloro-6-methoxy-7-substituted quinazoline) with 4-(4-aminopiperidin-1-yl)butanoic acid in dimethylformamide (DMF) using N,N-diisopropylethylamine (DIEA) as a base. The reaction is typically stirred overnight at room temperature, followed by aqueous workup and purification via reverse-phase chromatography to achieve >95% purity . Optimizing stoichiometry (e.g., excess amine) and solvent choice (polar aprotic solvents like DMF) improves yield.
Q. How is this compound characterized using spectroscopic and chromatographic methods?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H NMR at 500 MHz in methanol-d) confirms structural integrity by identifying proton environments, such as piperidine ring protons (δ 3.27–3.08 ppm) and carboxylic acid protons (δ 7.74 ppm) . High-Performance Liquid Chromatography (HPLC) with a mobile phase of methanol and sodium acetate buffer (pH 4.6) ensures purity. Buffer preparation involves sodium 1-octanesulfonate and acetic acid to stabilize ionizable groups .
Q. What purification techniques are effective for isolating this compound derivatives?
- Methodological Answer : Crystallization from methanol under slow evaporation at room temperature is effective for isolating pure crystalline forms, as demonstrated for structurally similar anthracene-derived butanoic acids . For impurities like benzenesulfonic acid salts, ion-exchange chromatography or recrystallization with oxalic acid yields high-purity compounds .
Advanced Research Questions
Q. How do structural modifications at the piperidine ring influence the biological activity of this compound derivatives?
- Methodological Answer : Substituents on the piperidine ring significantly alter receptor binding. For instance, introducing a 4-chlorophenyl-pyridinylmethoxy group enhances H1 receptor antagonism, as seen in benzenesulfonic acid derivatives . Conversely, replacing the piperidine nitrogen with a carbethoxy group reduces solubility but improves blood-brain barrier penetration, as observed in neuroprotective agent studies . Computational docking studies (e.g., using PyMol) can predict steric and electronic effects of substituents.
Q. What strategies resolve contradictions in pharmacological data for this compound derivatives across studies?
- Methodological Answer : Discrepancies in receptor selectivity (e.g., H1 vs. H3 antagonism) often arise from assay conditions. Standardizing buffer pH (e.g., pH 4.6–7.4) and using isogenic cell lines reduce variability . Meta-analyses of in vitro/in vivo data, such as reconciling conflicting results for 4-(4-aminopiperidin-1-yl)butanoic acid’s role in G9a/GLP PROTAC degradation, should account for differences in cell permeability and off-target effects .
Q. How can stereochemical integrity be maintained during the synthesis of chiral this compound derivatives?
- Methodological Answer : Enantioselective synthesis requires chiral catalysts (e.g., L-proline) or resolving agents. For example, (2S)-2-amino-4-oxo-4-(piperidin-1-yl)butanoic acid is synthesized using S-configured starting materials and confirmed via circular dichroism (CD) spectroscopy . Chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases separate enantiomers with >99% ee .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
